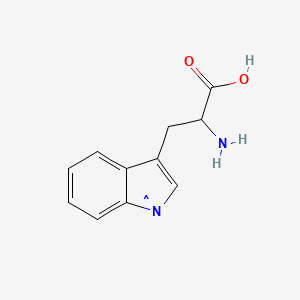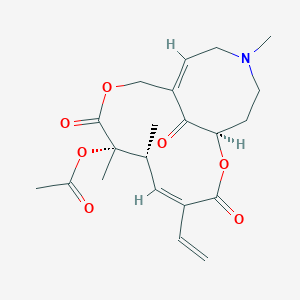
Clivoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clivoline is a carboxylic ester and a ketone.
Applications De Recherche Scientifique
Carcinogenic Activity
Clivorine, a pyrrolizidine alkaloid isolated from Ligularia dentata, demonstrated carcinogenic activity in inbred ACI rats. In a study, rats that received a clivorine solution developed liver tumors, including hemangioendothelial sarcomas and neoplastic nodules. The study highlighted clivorine's potential as a carcinogen in liver tissue (Kuhara et al., 1980).
Gender-Selective Metabolism
Research exploring clivorine's metabolism in female Sprague-Dawley rats identified a gender-selective metabolite, deacetylclivorine. This study provided insights into the biochemical mechanism behind the reduced susceptibility of female rats to clivorine intoxication compared to male rats, implicating CYP3A1/2 isozymes and microsomal hydrolase A in these processes (Lin et al., 2007).
Impact on Human Normal Liver Cells
Clivorine has been shown to inhibit the proliferation of human normal liver L-02 cells, with significant effects on the phosphorylation of p38 mitogen-activated protein kinase. This suggests a possible reason for the toxic effects of plants containing pyrrolizidine alkaloids like clivorine (Ji et al., 2002).
Toxicity in Non-Hepatic Cells
Studies on clivorine's effects on non-hepatic human embryonic kidney 293 cells revealed significant toxicity. This research indicates that clivorine can cause damage in cell types beyond the liver, challenging the assumption that its toxicity is limited to hepatic cells (Ji et al., 2008).
Direct Toxic Effects on Hepatocytes
Clivorine was found to have a direct toxic effect on hepatocytes. This finding underscores the hazardous potential of clivorine and its impact on liver health (Li, 2004).
Species Differences in Metabolic Activation
Research has highlighted species differences in the metabolic activation of clivorine, indicating varied responses to this compound across different animal models. These findings are crucial for understanding the biochemical pathways involved in clivorine toxicity and its species-specific impacts (Lin et al., 2002).
Apoptosis Induction in Hepatocytes
A study demonstrated that clivorine induces apoptosis in hepatocytes through a mitochondrial-mediated apoptotic pathway. This adds to our understanding of the molecular mechanisms underlying clivorine's hepatotoxic effects (Ji et al., 2008).
Propriétés
Formule moléculaire |
C21H27NO7 |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
[(1R,4Z,6R,7S,11Z)-4-ethenyl-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadeca-4,11-dien-7-yl] acetate |
InChI |
InChI=1S/C21H27NO7/c1-6-15-11-13(2)21(4,29-14(3)23)20(26)27-12-16-7-9-22(5)10-8-17(18(16)24)28-19(15)25/h6-7,11,13,17H,1,8-10,12H2,2-5H3/b15-11-,16-7-/t13-,17-,21+/m1/s1 |
Clé InChI |
LIEIOJNANXUNDT-WIOQBUNOSA-N |
SMILES isomérique |
C[C@@H]1/C=C(\C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@@]1(C)OC(=O)C)C)/C=C |
SMILES |
CC1C=C(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)C=C |
SMILES canonique |
CC1C=C(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)C=C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




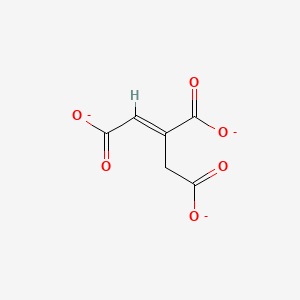

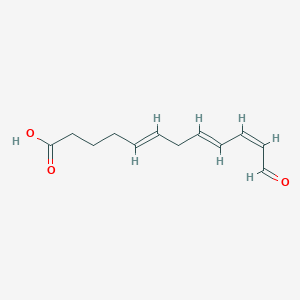
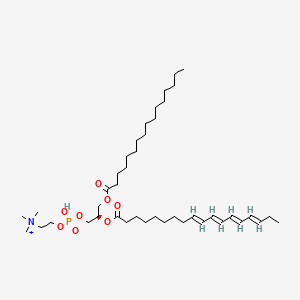
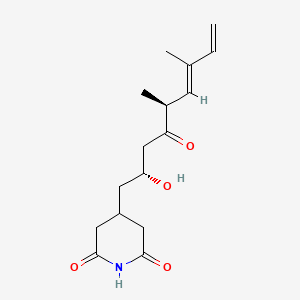
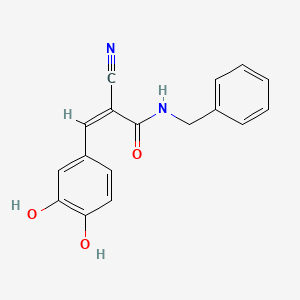
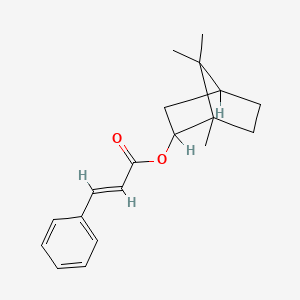
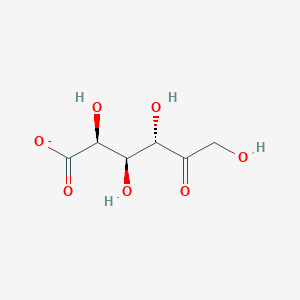

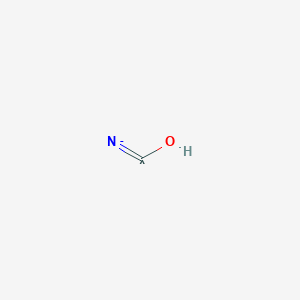
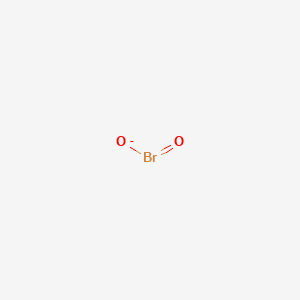
![[(4Z,6E,10E)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1237848.png)
